
Disiloxane, 1,1,3,3-tetrabutoxy-1,3-diethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Disiloxane, 1,1,3,3-tetrabutoxy-1,3-diethyl- is an organosilicon compound characterized by the presence of silicon-oxygen bonds. This compound is part of the disiloxane family, which is known for its versatile applications in various fields due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of disiloxane, 1,1,3,3-tetrabutoxy-1,3-diethyl- typically involves the hydrosilylation of alkenes and alkynes. This process is catalyzed by transition metals and is known for its efficiency and functional group tolerance . The reaction conditions often include the use of a solvent and a catalyst, with the reaction being carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of disiloxane, 1,1,3,3-tetrabutoxy-1,3-diethyl- follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems ensures high yield and purity of the final product. The process is optimized to minimize by-products and maximize efficiency.
化学反应分析
Types of Reactions
Disiloxane, 1,1,3,3-tetrabutoxy-1,3-diethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and siloxanes.
Reduction: It can be reduced to form simpler silanes.
Substitution: The butoxy and ethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure selective reactions.
Major Products
The major products formed from these reactions include silanols, siloxanes, and substituted disiloxanes, which have applications in various industries.
科学研究应用
Disiloxane, 1,1,3,3-tetrabutoxy-1,3-diethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organosilicon compounds.
Biology: The compound is studied for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Research is ongoing into its use as a component in medical devices and implants.
作用机制
The mechanism by which disiloxane, 1,1,3,3-tetrabutoxy-1,3-diethyl- exerts its effects involves the interaction of its silicon-oxygen bonds with various molecular targets. These interactions can lead to the formation of stable complexes, which are crucial in catalysis and other chemical processes. The pathways involved include the formation of intermediate silanols and siloxanes, which further react to form the desired products.
相似化合物的比较
Similar Compounds
1,1,3,3-Tetramethyl-1,3-divinyldisiloxane: Known for its use as a ligand in organometallic chemistry.
1,1,3,3-Tetramethyldisiloxane: Used as a monomer in the production of silicone polymers and resins.
Uniqueness
Disiloxane, 1,1,3,3-tetrabutoxy-1,3-diethyl- is unique due to its specific functional groups, which provide it with distinct chemical properties. Its ability to undergo various chemical reactions and form stable complexes makes it valuable in both research and industrial applications.
属性
CAS 编号 |
94048-03-0 |
|---|---|
分子式 |
C20H46O5Si2 |
分子量 |
422.7 g/mol |
IUPAC 名称 |
dibutoxy-[dibutoxy(ethyl)silyl]oxy-ethylsilane |
InChI |
InChI=1S/C20H46O5Si2/c1-7-13-17-21-26(11-5,22-18-14-8-2)25-27(12-6,23-19-15-9-3)24-20-16-10-4/h7-20H2,1-6H3 |
InChI 键 |
VJNJRFUQQOHPRG-UHFFFAOYSA-N |
规范 SMILES |
CCCCO[Si](CC)(OCCCC)O[Si](CC)(OCCCC)OCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



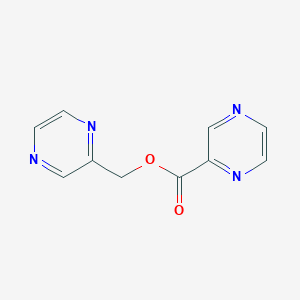
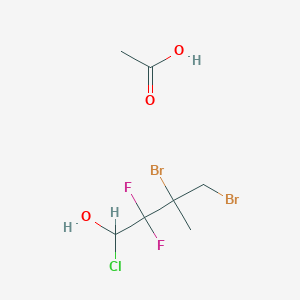
![[1,1'-Biphenyl]-2-YL octanoate](/img/structure/B14348177.png)
![3-(4-Methylphenyl)sulfonyltricyclo[2.2.1.02,6]heptane](/img/structure/B14348190.png)
![Dibutylbis[(2,2,3,3,4,4,4-heptafluorobutanoyl)oxy]stannane](/img/structure/B14348203.png)
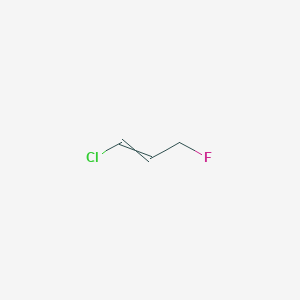
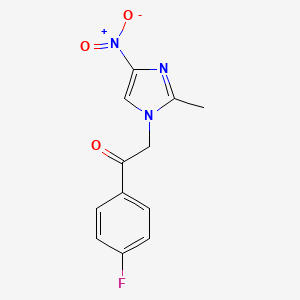
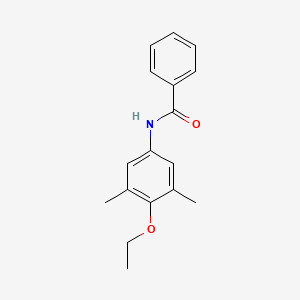
![1,1'-Methylenebis[2-(tetradecyloxy)benzene]](/img/structure/B14348227.png)
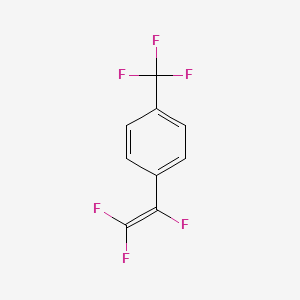
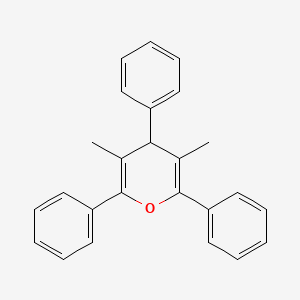
![Bis[(oxiran-2-yl)methyl] pentacosanedioate](/img/structure/B14348232.png)
![1-Ethenyl-4-(ethylsulfanyl)-2lambda~6~-thiabicyclo[3.2.0]heptane-2,2-dione](/img/structure/B14348243.png)
